molecular formula C14H15NO2S B2799417 3-(Furan-2-carbonyl)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-amine CAS No. 851175-88-7

3-(Furan-2-carbonyl)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-amine

Cat. No.: B2799417
CAS No.: 851175-88-7
M. Wt: 261.34
InChI Key: ZWYBVFASNDKXOT-UHFFFAOYSA-N
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Description

3-(Furan-2-carbonyl)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-amine is a complex organic compound that features a furan ring, a benzothiophene core, and an amine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Furan-2-carbonyl)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-amine typically involves multiple steps. One common approach is the acylation of a furan derivative with a benzothiophene precursor. The reaction conditions often include the use of catalysts such as palladium or nickel complexes to facilitate the coupling reactions. The process may also involve the use of protecting groups to ensure selective reactions at specific sites on the molecule .

Industrial Production Methods

Industrial production methods for this compound are less documented, but they likely involve scalable versions of the laboratory synthesis routes. These methods would need to optimize reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles could be employed to achieve these goals .

Chemical Reactions Analysis

Types of Reactions

3-(Furan-2-carbonyl)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring can yield furanones, while reduction of the carbonyl group can produce alcohol derivatives .

Scientific Research Applications

3-(Furan-2-carbonyl)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(Furan-2-carbonyl)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-amine involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, modulating their activity. The exact pathways and targets can vary depending on the specific application and the structural modifications of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Furan-2-carbonyl)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-amine is unique due to its combination of a furan ring, benzothiophene core, and amine group. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds .

Properties

IUPAC Name

(2-amino-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-3-yl)-(furan-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO2S/c1-8-4-5-9-11(7-8)18-14(15)12(9)13(16)10-3-2-6-17-10/h2-3,6,8H,4-5,7,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWYBVFASNDKXOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2=C(C1)SC(=C2C(=O)C3=CC=CO3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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